trans-N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Functionalization: The quinazolinone core can be further functionalized by introducing the methoxyphenyl and cyclohexanecarboxamide groups through various coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, quinazolinone derivatives are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups.
Cyclohexanecarboxamide Derivatives: Compounds with similar cyclohexanecarboxamide groups.
Uniqueness
The uniqueness of TRANS-N-(3-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-19-6-4-5-18(13-19)25-22(27)17-11-9-16(10-12-17)14-26-15-24-21-8-3-2-7-20(21)23(26)28/h2-8,13,15-17H,9-12,14H2,1H3,(H,25,27) |
InChI Key |
VLHIJHSARPSERJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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